

CAS number and IUPAC name for Methyl Azetidine-2-carboxylate Hydrochloride.

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Compound of Interest

Compound Name:	Methyl Azetidine-2-carboxylate Hydrochloride
Cat. No.:	B177176

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An In-depth Technical Guide to **Methyl Azetidine-2-carboxylate Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Methyl Azetidine-2-carboxylate Hydrochloride**, a key building block in pharmaceutical research and organic synthesis. The document covers its chemical identity, physical properties, and its significance in the development of novel therapeutics.

Chemical Identity and Properties

Methyl Azetidine-2-carboxylate Hydrochloride is a heterocyclic compound that exists in both racemic and enantiomerically pure forms. The presence of a stereocenter at the 2-position of the azetidine ring gives rise to (R) and (S) enantiomers.

Table 1: Chemical Identifiers for **Methyl Azetidine-2-carboxylate Hydrochloride**

Identifier	Racemic Form	(S)-Enantiomer
IUPAC Name	methyl azetidine-2-carboxylate;hydrochloride[1]	methyl (2S)-azetidine-2-carboxylate;hydrochloride[2]
CAS Number	162698-26-2[1][3][4][5][6]	69684-69-1[2][7]
Molecular Formula	C5H10ClNO2[1][3]	C5H10ClNO2[2]
Molecular Weight	151.59 g/mol [1][3][4]	151.591 g/mol [7]
Synonyms	Methyl 2-azetidinecarboxylate hydrochloride, Azetidine-2-carboxylic acid methyl ester hydrochloride[3][4]	(S)-Methyl azetidine-2-carboxylate hydrochloride, Methyl L-azetidine-2-carboxylate hydrochloride[2][7]

Table 2: Physical and Chemical Properties

Property	Racemic Form	(S)-Enantiomer
Appearance	Pale yellow to brown hygroscopic solid[4]	-
Purity	≥ 97% (HPLC)[4]	-
Storage Conditions	Store at 0-8°C[4]	-
InChI Key	FKHBGZKNRAUKEF-UHFFFAOYSA-N[1][6]	FKHBGZKNRAUKEF-WCCKRBBISA-N[2]
SMILES	COC(=O)C1CCN1.CI[1]	COC(=O)[C@@H]1CCN1.CI[2]

Synthesis and Applications

Methyl Azetidine-2-carboxylate Hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules. Its strained four-membered ring makes it a versatile scaffold in medicinal chemistry.

General Synthesis Approach

While specific experimental protocols can vary, a general logical workflow for the synthesis of azetidine derivatives involves the formation of the azetidine ring followed by functional group manipulations. A common strategy involves the cyclization of a suitably substituted propane derivative.



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A generalized workflow for the synthesis of **Methyl Azetidine-2-carboxylate Hydrochloride**.

Role in Drug Discovery and Development

Azetidine-2-carboxylic acid, the parent acid of the title compound, is a non-proteinogenic amino acid that can be misincorporated into proteins in place of proline.^{[8][9][10]} This property makes its derivatives, such as **Methyl Azetidine-2-carboxylate Hydrochloride**, valuable tools for creating peptide mimetics and other bioactive molecules.^[4] The incorporation of the azetidine ring can impart unique conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets.

This compound is a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.^[4] Its utility extends to biochemical research, where it is used in studies related to amino acid metabolism and protein synthesis.^[4]

Experimental Protocols

A detailed experimental protocol for the synthesis of azetidine and its derivatives can be found in the patent literature. One such process describes the preparation of azetidines by reacting a primary arylmethylamine with a propane derivative having leaving groups in the one and three positions, followed by deprotection via hydrogenolysis under acidic conditions to yield the acid salt of the azetidine.^[11]

Example Deprotection Step via Hydrogenolysis:

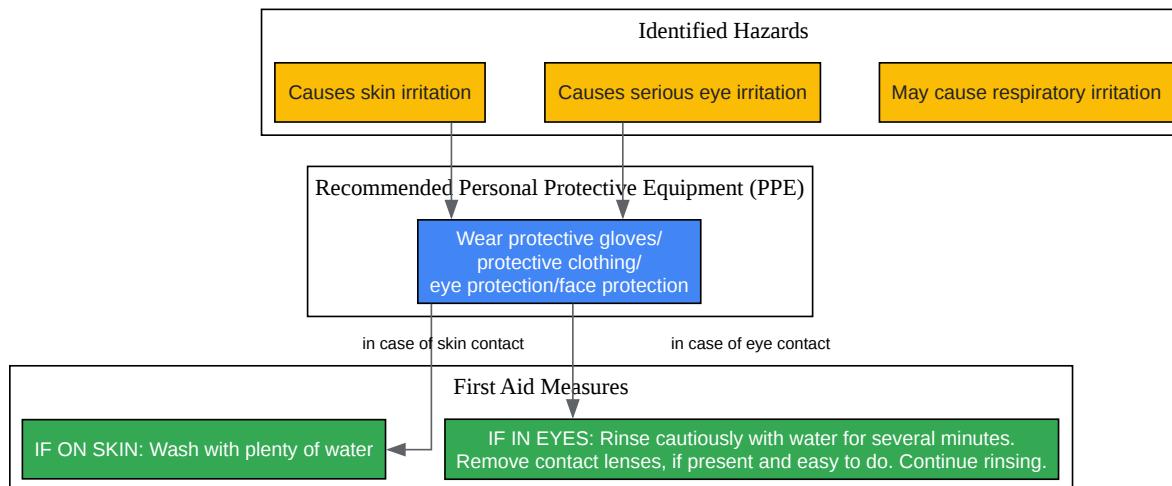
- The N-protected azetidine derivative is dissolved in a protic solvent such as methanol.

- An equivalent amount of a mineral acid (e.g., hydrochloric acid) is added.
- A hydrogenolysis catalyst, such as palladium on charcoal, is added to the mixture.
- The mixture is subjected to hydrogen gas pressure (typically 20-150 psi) at a temperature of 20-150°C.
- The reaction proceeds until the uptake of hydrogen gas ceases, which usually takes 1-3 hours.[11]
- The catalyst is removed by filtration, and the solvent is evaporated to yield the azetidine hydrochloride salt.

Safety Information

Methyl Azetidine-2-carboxylate Hydrochloride is associated with certain hazards. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment should be used when handling this compound.

The logical relationship for handling this chemical safely can be visualized as follows:

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A diagram illustrating the relationship between hazards and safety responses.

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